

# Spectroscopic and Structural Elucidation of (Aminomethyl)trimethylsilane: A Technical Guide

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## Compound of Interest

Compound Name: (Aminomethyl)trimethylsilane

Cat. No.: B103195

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This technical guide provides a comprehensive overview of the spectroscopic data for **(Aminomethyl)trimethylsilane**, a versatile organosilicon compound with applications in organic synthesis and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside general experimental protocols relevant to researchers, scientists, and professionals in drug development.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(Aminomethyl)trimethylsilane**. These predictions are derived from the analysis of structurally similar compounds and well-established spectroscopic correlation tables.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ 0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~0.1	Singlet	9H	Si-(CH <sub>3</sub> ) <sub>3</sub>
~2.5	Singlet	2H	-CH <sub>2</sub> -
~1.1	Broad Singlet	2H	-NH <sub>2</sub>

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~-2	Si-(CH <sub>3</sub> ) <sub>3</sub>
~-35	-CH <sub>2</sub> -

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3300	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric) of primary amine
2960-2950	Strong	C-H stretch (asymmetric) in CH <sub>3</sub>
2890-2870	Medium	C-H stretch (symmetric) in CH <sub>3</sub> and CH <sub>2</sub>
1650-1580	Medium	N-H bend (scissoring) of primary amine
1465	Medium	CH <sub>2</sub> bend (scissoring)
1250	Strong, Sharp	Si-C stretch of Si(CH <sub>3</sub> ) <sub>3</sub>
860-830	Strong, Broad	Si-C stretch and CH <sub>3</sub> rock of Si(CH <sub>3</sub> ) <sub>3</sub>
800-600	Broad	N-H wag

### MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
103	Moderate	[M] <sup>+</sup> (Molecular Ion)
88	High	[M - CH <sub>3</sub> ] <sup>+</sup>
73	Very High	[(CH <sub>3</sub> ) <sub>3</sub> Si] <sup>+</sup> (Base Peak)
58	Moderate	[M - Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> or [CH <sub>2</sub> =NH <sub>2</sub> ] <sup>+</sup>
44	Moderate	[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may need to be optimized for the particular sample and equipment used.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(Aminomethyl)trimethylsilane** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in an NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta$  0.00 ppm).[1]
- Data Acquisition:
  - Acquire  $^1\text{H}$  NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
  - Acquire  $^{13}\text{C}$  NMR spectra on the same instrument, typically at a frequency of 75 MHz or higher.
  - For  $^1\text{H}$  NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is standard to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

### Infrared (IR) Spectroscopy

- Sample Preparation: As **(Aminomethyl)trimethylsilane** is a liquid at room temperature, the neat liquid can be analyzed directly.
  - Neat Liquid Film: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

- Attenuated Total Reflectance (ATR): Place a drop of the liquid directly onto the ATR crystal. This method is often simpler and requires less sample.
- Background Spectrum: Record a background spectrum of the empty sample holder (for the salt plate method) or the clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO<sub>2</sub> and water vapor.
- Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

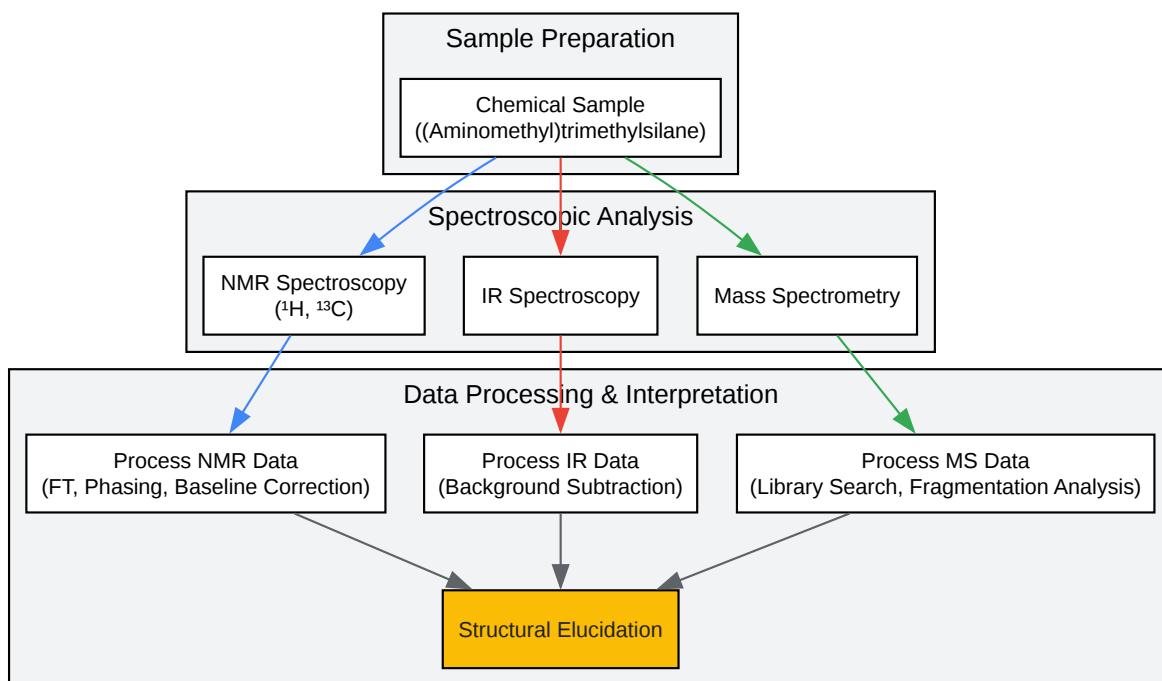
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like **(Aminomethyl)trimethylsilane**, direct injection or introduction via a gas chromatography (GC) system is common.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[2][3][4][5] This "hard" ionization technique causes fragmentation of the molecule, which provides valuable structural information.[2][3][4][5]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

## Visualizations

### Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **(Aminomethyl)trimethylsilane**.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the key spectroscopic features of **(Aminomethyl)trimethylsilane**. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample and compare it with the predicted values presented herein.

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